molecular formula C22H16O6S B2465962 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637751-39-4

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2465962
CAS RN: 637751-39-4
M. Wt: 408.42
InChI Key: QZTZWMFWLLPUMG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), a thiophene-2-carboxylate group (a five-membered ring containing four carbon atoms and a sulfur atom), and an ethoxyphenoxy group (a phenyl ring with an ether linkage). These groups are common in many biologically active compounds and materials .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxylate group in the thiophene ring could potentially undergo reactions with acids or bases, and the chromen-7-yl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Chromene derivatives have been synthesized through environmentally friendly processes and evaluated for their antimicrobial properties. For instance, a study reports the synthesis of novel chromone-pyrimidine coupled derivatives showing significant antibacterial and antifungal activities, suggesting their potential as oral drug candidates due to good oral drug-like properties and non-toxic nature upon in vivo testing (Tiwari et al., 2018).

Chemical Synthesis Techniques

Efficient synthetic methods have been developed for chromene derivatives, showcasing the atom economical synthesis of medicinally promising compounds. For example, one study outlines a one-pot, solvent-free synthesis method for densely functionalized 4H-chromene derivatives, indicating their potential in drug development (Boominathan et al., 2011).

Electrochemical Studies

Research has also focused on the electrochemical properties of polymers derived from thiophene and chromene units, exploring their applications in electrochromic devices. A particular study synthesizes thiophene-based monomers functionalized with chromophore groups like azobenzene, coumarine, and fluorescein, to investigate their conducting polymers' electrochemical and spectroelectrochemical characteristics (Yigit et al., 2014).

Photochemical Applications

Another area of interest is the photochemical synthesis of chromene derivatives, where research has delved into creating compounds with specific optical properties for potential use in covert marking pigments. This research demonstrates the high yield of chromene compounds through photochemical methods and investigates their photophysical properties (Ulyankin et al., 2021).

Organic Chemistry and Catalysis

The catalytic synthesis of chromene derivatives also represents a significant research interest, with studies detailing methods for creating these compounds through redox-neutral C-H activation and annulation cascades. This approach demonstrates an efficient synthesis of chromene carboxylic acids, showcasing the versatility of chromene derivatives in organic synthesis (Zhou et al., 2018).

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s biologically active, it could interact with various enzymes or receptors in the body, but this would require experimental data to confirm .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, and any specific hazards would likely be identified through experimental testing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves the condensation of 2-ethoxyphenol with ethyl bromoacetate to form ethyl 2-ethoxyphenylacetate. This intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent such as DCC to form ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate. Finally, this intermediate is cyclized with 4-hydroxycoumarin in the presence of a Lewis acid catalyst to form the target compound.", "Starting Materials": [ "2-ethoxyphenol", "ethyl bromoacetate", "thiophene-2-carboxylic acid", "4-hydroxycoumarin", "coupling agent (e.g. DCC)", "Lewis acid catalyst" ], "Reaction": [ "2-ethoxyphenol + ethyl bromoacetate -> ethyl 2-ethoxyphenylacetate", "ethyl 2-ethoxyphenylacetate + thiophene-2-carboxylic acid + coupling agent -> ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate", "ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate + 4-hydroxycoumarin + Lewis acid catalyst -> 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate" ] }

CAS RN

637751-39-4

Molecular Formula

C22H16O6S

Molecular Weight

408.42

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate

InChI

InChI=1S/C22H16O6S/c1-2-25-16-6-3-4-7-17(16)28-19-13-26-18-12-14(9-10-15(18)21(19)23)27-22(24)20-8-5-11-29-20/h3-13H,2H2,1H3

InChI Key

QZTZWMFWLLPUMG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4

solubility

not available

Origin of Product

United States

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